molecular formula C24H13Br2ClO4 B10758857 4-Chloro-3',3''-dibromophenol-1,8-naphthalein

4-Chloro-3',3''-dibromophenol-1,8-naphthalein

Cat. No.: B10758857
M. Wt: 560.6 g/mol
InChI Key: GFGZCXHXQCQRFP-UHFFFAOYSA-N
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Description

4-CHLORO-3’,3’'-DIBROMOPHENOL-1,8-NAPHTHALEIN is an organic compound belonging to the class of chloronaphthalenes. These are aromatic heterocyclic compounds containing a naphthalene moiety substituted at one or more positions by a chlorine atom . The compound has a molecular formula of C24H13Br2ClO4 and a molecular weight of 560.619 Da . It is known for its unique structure, which includes both bromine and chlorine substituents on a naphthalene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-3’,3’'-DIBROMOPHENOL-1,8-NAPHTHALEIN typically involves the bromination and chlorination of a naphthalene derivative. The reaction conditions often require the use of bromine and chlorine sources in the presence of a catalyst to facilitate the halogenation process . The specific synthetic route may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of 4-CHLORO-3’,3’'-DIBROMOPHENOL-1,8-NAPHTHALEIN involves large-scale halogenation reactions under controlled conditions. The process may include steps such as purification and crystallization to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-3’,3’'-DIBROMOPHENOL-1,8-NAPHTHALEIN undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

4-CHLORO-3’,3’'-DIBROMOPHENOL-1,8-NAPHTHALEIN has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-3’,3’'-DIBROMOPHENOL-1,8-NAPHTHALEIN involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it has been shown to interact with thymidylate synthase in Escherichia coli, affecting DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-3’,3’'-DIBROMOPHENOL-1,8-NAPHTHALEIN is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C24H13Br2ClO4

Molecular Weight

560.6 g/mol

IUPAC Name

4,4-bis(3-bromo-4-hydroxyphenyl)-10-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-2-one

InChI

InChI=1S/C24H13Br2ClO4/c25-17-10-12(4-8-20(17)28)24(13-5-9-21(29)18(26)11-13)16-3-1-2-14-19(27)7-6-15(22(14)16)23(30)31-24/h1-11,28-29H

InChI Key

GFGZCXHXQCQRFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(OC3=O)(C4=CC(=C(C=C4)O)Br)C5=CC(=C(C=C5)O)Br)Cl

Origin of Product

United States

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